3-Hexen-1-ol, formate

Description

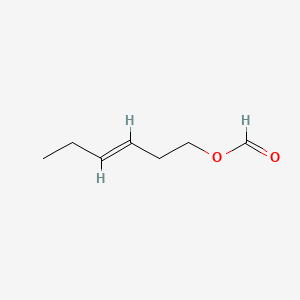

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hex-3-enyl] formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHQVZQZUGLZLS-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCOC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014970 | |

| Record name | (E)-Hex-3-enyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a green, vegetable odour | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in water | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.918 | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

56922-80-6, 2315-09-5, 33467-73-1 | |

| Record name | trans-3-Hexenyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56922-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-3-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-1-ol, 1-formate, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056922806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-1-ol, 1-formate, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Hex-3-enyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-hex-3-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 3-Hexen-1-ol with Formic Acid

The most straightforward method involves esterifying 3-hexen-1-ol with formic acid under acidic catalysis. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 3-hexen-1-ol attacks the carbonyl carbon of formic acid. Sulfuric acid or p-toluenesulfonic acid (PTSA) are typical catalysts, achieving yields of 70–85% under reflux conditions (80–100°C) for 4–6 hours. Excess formic acid drives the equilibrium toward ester formation, while molecular sieves absorb water to prevent hydrolysis.

Challenges and Optimizations

-

By-product Formation : Prolonged reaction times or elevated temperatures promote dehydration of 3-hexen-1-ol to 1,3-hexadiene, reducing yield.

-

Purity Enhancement : Short-path distillation under reduced pressure (10–20 mmHg) isolates the ester from unreacted alcohol and acid, achieving >95% purity.

Biological Synthesis Using Microbial Catalysts

Enzymatic Reduction of cis-3-Hexenal

A patent by discloses a biocatalytic route using Saccharomyces cerevisiae to reduce cis-3-hexenal to cis-3-hexen-1-ol, which is subsequently esterified. The yeast’s alcohol dehydrogenase (ADH) selectively reduces the aldehyde to the alcohol without isomerizing the double bond, a common issue in chemical methods.

Process Parameters

-

Culture Medium : Yeast is cultivated in a glucose-rich medium at 30°C and pH 5.5.

-

Substrate Addition : cis-3-Hexenal is introduced during the logarithmic growth phase (OD₆₀₀ ≈ 0.6–0.8).

-

Esterification : Endogenous esterases catalyze the reaction between cis-3-hexen-1-ol and formic acid, yielding the formate ester with 80–90% conversion.

Partial Hydrogenation of 3-Hexyn-1-ol

Solvent-Free Palladium-Catalyzed Hydrogenation

Patent WO2014156781A1 outlines a groundbreaking method for synthesizing cis-3-hexen-1-ol via partial hydrogenation of 3-hexyn-1-ol, followed by esterification. Using a palladium catalyst (e.g., Lindlar catalyst) under solvent-free conditions suppresses over-hydrogenation and isomerization.

Key Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Hydrogen Pressure | 100–200 kPa | Higher pressures favor hexanol formation |

| Temperature | 40–55°C | >60°C increases trans-isomer by 5% |

| Catalyst Loading | 0.005–1.0 wt% Pd | >1.5 wt% accelerates over-hydrogenation |

| Reaction Time | 8–12 hours | <6 hours results in incomplete conversion |

This method achieves 98.5% cis-3-hexen-1-ol with <0.2% hexanol and <1.5% trans-isomer. Subsequent esterification with formic acid under mild conditions (50°C, 2 hours) yields 3-hexen-1-ol, formate at 92–95% purity.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | By-products | Scalability |

|---|---|---|---|---|

| Chemical Esterification | 70–85 | 95 | 1,3-Hexadiene | Industrial |

| Biocatalytic Reduction | 80–90 | 90 | Trace aldehydes | Lab-scale |

| Partial Hydrogenation | 92–95 | 98.5 | <1.5% trans-isomer | Industrial |

The palladium-catalyzed method outperforms others in purity and scalability, though it requires precise control of hydrogen pressure and temperature. Biological methods, while eco-friendly, face challenges in large-scale fermentation and downstream processing .

Chemical Reactions Analysis

3-Hexen-1-ol, formate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 3-hexen-1-ol, formate can yield the corresponding alcohol, 3-hexen-1-ol, using reducing agents such as lithium aluminum hydride.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include aldehydes, alcohols, and substituted esters.

Scientific Research Applications

Applications in Food Science

Flavoring Agent

3-Hexen-1-ol, formate is widely used as a flavoring agent in the food industry. It imparts a fresh and fruity profile to various products, making it particularly suitable for:

- Fruits and Vegetables : Enhances flavors in kiwi, watermelon, apples, and tomatoes .

- Beverages : Used in soft drinks and juices to provide a refreshing taste.

The compound's ability to mimic the natural aroma of fruits makes it an essential ingredient in flavor formulations.

Applications in Fragrance Industry

Fragrance Component

Due to its pleasant green note, 3-Hexen-1-ol is utilized in the fragrance industry. It is incorporated into perfumes and scented products to create fresh and natural scents. The compound's distinct aroma profile allows it to blend well with floral and fruity notes, enhancing the overall fragrance experience.

Agricultural Applications

Pest Repellent

Research indicates that 3-Hexen-1-ol can act as a natural pest repellent. Its application in agriculture can help deter certain pests due to its strong odor, which can be perceived as a warning signal by insects. This property can be leveraged for sustainable pest management strategies.

Case Study 1: Impact on Green Tea Aroma

A study published in Scientific Reports examined the role of cis-3-hexen-1-ol in enhancing the aroma of green tea. The research demonstrated that varying concentrations of this compound significantly influenced the overall aroma profile of green tea, confirming its importance in flavor chemistry . The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze aroma components and established that concentrations between 0.04–0.52 mg/kg were effective for enhancing green notes.

Case Study 2: Flavor Enhancement in Fruit Products

Another study explored the application of cis-3-hexenyl formate in fruit-flavored beverages. The findings indicated that beverages containing this compound received higher sensory scores for freshness and overall flavor acceptance compared to those without it. This underscores the potential of 3-Hexen-1-ol as a key ingredient in creating appealing fruit flavors.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Science | Flavoring agent for fruits and beverages | Enhances natural flavors |

| Fragrance Industry | Component in perfumes and scented products | Provides fresh green notes |

| Agriculture | Natural pest repellent | Sustainable pest management |

Mechanism of Action

The mechanism of action of 3-hexen-1-ol, formate involves its interaction with specific molecular targets and pathways. In plants, it triggers defense responses by activating calcium signaling pathways, jasmonic acid signaling, and ethylene signaling . These pathways lead to the production of defensive compounds that protect the plant from further damage. The compound’s ability to diffuse over long distances allows it to act as a signaling molecule between plants, enhancing their collective defense mechanisms.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 3-hexen-1-ol, formate with its parent alcohol and acetate esters:

Key Differences:

- Functional Groups : The formate ester contains a formyl group (-OCHO), while acetates have an acetyl group (-OCOCH₃). This difference reduces molecular weight and alters polarity.

- Odor Thresholds: Acetates like (Z)-3-hexen-1-ol acetate have lower odor thresholds (stronger aroma impact) and contribute to sweet, floral notes, whereas formates may emphasize sharper green tones .

Ecological and Industrial Roles

Acetates :

- Flavor and Fragrance: (Z)-3-Hexen-1-ol acetate is a key odorant in olive oil, tea, and wines, contributing to consumer acceptability . In Staphylea holocarpa, it imparts sweet, floral notes .

- Plant Defense : Emitted by herbivore-infested plants (e.g., cucumber) to attract predators .

Formate :

Analytical Differentiation

- Gas Chromatography (GC) : Retention indices (RI) vary by structure. For example:

- Stereochemical Ratios : The (E)/(Z)-3-hexen-1-ol ratio in wines serves as a varietal marker, with (E)-isomer dominant in Müller-Thurgau wines .

Biological Activity

3-Hexen-1-ol, formate, is a compound belonging to the category of fatty alcohols, specifically known for its green, grassy aroma. It is derived from 3-hexen-1-ol and is associated with various biological activities that impact both plant and animal systems. This article explores the biological activity of 3-Hexen-1-ol, formate, focusing on its chemical properties, effects on organisms, and potential applications in various fields.

3-Hexen-1-ol, formate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Density | 0.848 g/cm³ |

| Boiling Point | 156-157 °C |

| Flash Point | 44 °C |

This compound is soluble in water and exhibits weak acidity, which can influence its reactivity and interaction with biological systems .

Plant Interactions

3-Hexen-1-ol, formate plays a significant role in plant signaling and defense mechanisms. It is emitted by plants in response to mechanical injury and acts as an attractant for predatory insects that help control pest populations. This volatile organic compound (VOC) is crucial for plant communication and can influence the behavior of herbivores and their natural enemies .

Antimicrobial Properties

Research indicates that 3-Hexen-1-ol exhibits antimicrobial activity against various pathogens. Its presence in essential oils has been linked to inhibiting the growth of bacteria and fungi, making it a potential candidate for natural preservatives in food products .

Flavor and Aroma Enhancement

In culinary applications, 3-Hexen-1-ol is valued for its ability to enhance the flavor profile of fruits and vegetables. It contributes to the characteristic aroma of freshly cut grass and is used in food flavoring to impart a fresh green quality . Its use in processed foods not only improves sensory attributes but also may offer health benefits associated with increased fruit and vegetable consumption.

Case Studies

-

Effect on Green Tea Aroma :

A study characterized the impact of 3-Hexen-1-ol on the aroma profile of green tea. The results demonstrated that this compound significantly enhances the "green" notes in tea, contributing to its overall sensory appeal . -

Allelopathic Effects :

Research has shown that 3-Hexen-1-ol can affect neighboring plants through allelopathy, influencing growth patterns and competitive dynamics within ecosystems. This suggests its potential role in agricultural practices where crop rotation or intercropping strategies are employed .

Q & A

Basic Research Questions

Q. How is 3-Hexen-1-ol, formate synthesized, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of 3-Hexen-1-ol esters, including formate derivatives, often involves esterification of 3-Hexen-1-ol with formic acid under acidic catalysis. For example, trans-3-Hexen-1-ol derivatives are synthesized via reduction of aldehydes (e.g., NaBH4 reduction of trans-3-hexenal) followed by esterification . Key parameters include temperature control (e.g., 60–80°C for esterification), stoichiometric ratios, and purification via fractional distillation or chromatography. For cis-isomers, stereoselective catalysts or enzymatic methods may be required to maintain configuration .

Q. What analytical techniques are recommended for characterizing 3-Hexen-1-ol, formate, and how are they validated?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is standard for structural identification and purity assessment. For example, DB-Wax or HP-5 capillary columns (30–60 m length, 0.25–0.32 mm diameter) with temperature ramps (e.g., 3–10°C/min from 60°C to 240°C) resolve cis/trans isomers . Retention indices (e.g., 858 for HP-5, 1384 for DB-Wax) and comparison to NIST spectral libraries validate results . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further confirm ester functional groups (e.g., C=O stretch at ~1720 cm⁻¹) .

Q. How does 3-Hexen-1-ol, formate occur naturally, and what are its ecological roles?

- Methodological Answer : 3-Hexen-1-ol, formate is a volatile organic compound (VOC) emitted by plants, notably in response to stress. For example, (Z)-3-Hexen-1-ol derivatives are detected in Camellia sinensis (tea plants) under hyperosmotic stress, where they modulate stomatal conductance and upregulate stress-responsive genes (e.g., DREB, RD) . Field studies combine headspace solid-phase microextraction (HS-SPME) with GC/MS to quantify emissions, while exogenous application (e.g., 0.1–1.0 mM foliar sprays) tests bioactivity .

Advanced Research Questions

Q. What kinetic data exist for the atmospheric degradation of 3-Hexen-1-ol, formate, and how are these rates determined experimentally?

- Methodological Answer : Rate coefficients (k) for OH radical reactions with (Z)-3-Hexen-1-ol derivatives are measured using pulsed laser photolysis (PLP) or smog chamber techniques. For instance, pseudo-first-order decays of OH radicals (monitored via laser-induced fluorescence) yield k values of ~1.5–2.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 297 K and 20–100 Torr pressure . These experiments confirm pressure independence and inform atmospheric lifetime calculations (e.g., τ ≈ hours to days) .

Q. How do stereoisomers of 3-Hexen-1-ol, formate influence plant-insect interactions, and what experimental designs address this?

- Methodological Answer : Cis/trans isomers exhibit distinct bioactivity. For example, (Z)-3-Hexen-1-ol, formate acts as a herbivore-induced plant volatile (HIPV) attracting parasitoid wasps. Dual-choice olfactometer assays and electrophysiological recordings (GC-electroantennography) compare insect responses to isomers . Field trials with synthetic blends (e.g., 10 ng/μL in hexane) quantify predation rates, while RNA-seq identifies receptor genes in insect antennae .

Q. What role does 3-Hexen-1-ol, formate play in intracellular signaling under abiotic stress, and how is this mechanism validated?

- Methodological Answer : In Camellia sinensis, exogenous (Z)-3-Hexen-1-ol pretreatment enhances hyperosmotic tolerance by activating linolenic acid degradation and methyl salicylate pathways. Transcriptome analysis (RNA-seq) and qRT-PCR validate upregulation of LOX (lipoxygenase) and ADH (alcohol dehydrogenase) genes . Stomatal conductance measurements (porometry) and ROS scavenging assays (e.g., H2DCFDA staining) corroborate physiological responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.